molecular formula C9H12N2O2S B13513544 Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate

Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate

Katalognummer: B13513544
Molekulargewicht: 212.27 g/mol
InChI-Schlüssel: JJDYKOXMSVXOKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-aminothiazole with an appropriate ester derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. Catalysts may also be employed to enhance reaction rates and selectivity. The purification of the final product typically involves crystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at positions adjacent to the nitrogen and sulfur atoms. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a catalyst such as pyridine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate exerts its effects depends on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring adds to the compound’s ability to fit into specific binding sites, enhancing its selectivity and potency. Molecular docking studies and biochemical assays are often used to elucidate these interactions.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(pyrrolidin-3-yl)thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methyl-2-(pyrrolidin-3-yl)thiazole-5-carboxylate: This compound has a similar structure but with an ethyl ester group, which may affect its reactivity and biological activity.

    2-Aminothiazole derivatives: These compounds share the thiazole ring but differ in the substituents attached, leading to variations in their chemical and biological properties.

    Pyrrolidine-based compounds: These include various derivatives where the pyrrolidine ring is fused with different heterocycles, offering a range of activities and applications.

The uniqueness of this compound lies in its specific combination of the thiazole and pyrrolidine rings, which provides a distinct set of chemical and biological properties that can be exploited in various fields of research and industry.

Eigenschaften

Molekularformel

C9H12N2O2S

Molekulargewicht

212.27 g/mol

IUPAC-Name

methyl 2-pyrrolidin-3-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-13-9(12)7-5-14-8(11-7)6-2-3-10-4-6/h5-6,10H,2-4H2,1H3

InChI-Schlüssel

JJDYKOXMSVXOKW-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CSC(=N1)C2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.